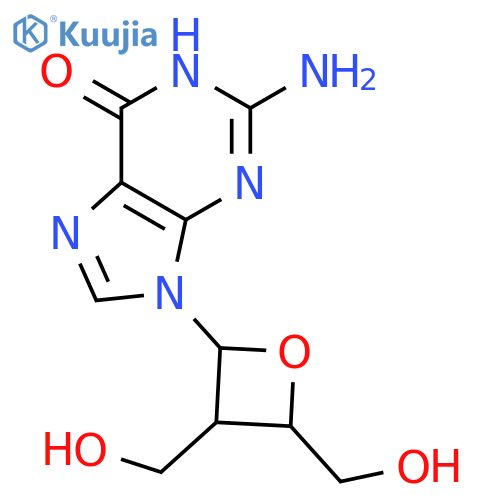Cas no 113269-46-8 (Oxetanocin G)

Oxetanocin G structure
商品名:Oxetanocin G
Oxetanocin G 化学的及び物理的性質
名前と識別子
-
- 6H-Purin-6-one,2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)-2-oxetanyl]-1,9-dihydro-
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purin-6-one
- oxetanocin G
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-9-(3,4-bis(hydroxymethyl)-2-oxetanyl)-1,9-dihydro-, (2R-(2alpha,3beta,4alpha))-
- OXT-G
- 2-Amino-9-[(2R)-3α,4β-bis(hydroxymethyl)oxetan-2β-yl]-1,9-dihydro-6H-purin-6-one
- BCSLVBZWCFTDPK-UDJQAZALSA-N
- 113269-46-8
- 6H-Purin-6-one, 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)-2-oxetanyl]-1,9-dihydro-
- 2-Amino-9-((2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl)-1H-purin-6(9H)-one
- SCHEMBL3417410
- DTXSID80150335
- 9-(2-Deoxy-2-hydroxymethyl-.beta.-D-erythro-oxetanosyl)guanosine
- Oxt. G
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one
- 2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-6,9-dihydro-1H-purin-6-one
- Oxetanocin G
-
- インチ: InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)
- InChIKey: BCSLVBZWCFTDPK-UHFFFAOYSA-N
- ほほえんだ: NC1=NC2=C(N=CN2C2C(CO)C(CO)O2)C(=O)N1
計算された属性
- せいみつぶんしりょう: 267.09689
- どういたいしつりょう: 267.09675391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- PSA: 134.99
Oxetanocin G 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O846645-1mg |
Oxetanocin G |
113269-46-8 | 1mg |
$155.00 | 2023-05-17 | ||
| TRC | O846645-5mg |
Oxetanocin G |
113269-46-8 | 5mg |
$620.00 | 2023-05-17 | ||
| TRC | O846645-100mg |
Oxetanocin G |
113269-46-8 | 100mg |
$ 15000.00 | 2023-09-06 | ||
| TRC | O846645-10mg |
Oxetanocin G |
113269-46-8 | 10mg |
$1194.00 | 2023-05-17 |
Oxetanocin G 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
113269-46-8 (Oxetanocin G) 関連製品
- 68892-42-2(N2-Isobutyryl-2'-deoxyguanosine)
- 10300-27-3(3'-O-Methylguanosine)
- 2140-71-8(2'-O-Methylguanosine)
- 2140-77-4(N2-Methylguanosine)
- 312693-72-4(2’-Deoxyguanosine Monohydrate)
- 374750-30-8(2’-C-β-Methyl Guanosine)
- 85326-06-3(Dideoxyguanosine)
- 961-07-9(2'-Deoxyguanosine)
- 118-00-3(Guanosine)
- 3868-32-4(8-Aminoguanosine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
